![molecular formula C19H21FN2O B12459020 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)
2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of isoindolinones, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-fluoro-4-methylaniline with a suitable isoindolinone precursor under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-fluoro-4-methylaniline: A precursor used in the synthesis of the compound.
Isoindolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluoro and butyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .
属性
分子式 |
C19H21FN2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-butyl-3-(2-fluoro-4-methylanilino)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H21FN2O/c1-3-4-11-22-18(14-7-5-6-8-15(14)19(22)23)21-17-10-9-13(2)12-16(17)20/h5-10,12,18,21H,3-4,11H2,1-2H3 |
InChI 键 |
JDNPDPHDLTUMJO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=C(C=C(C=C3)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


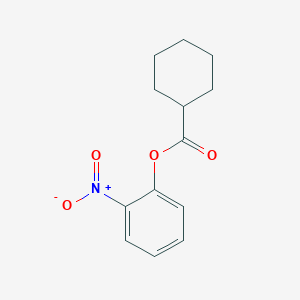
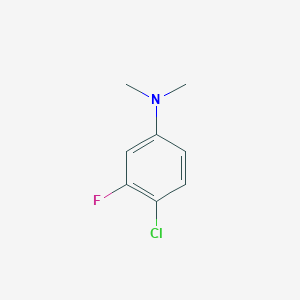
![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
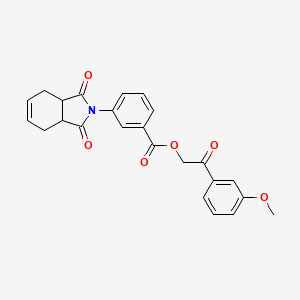
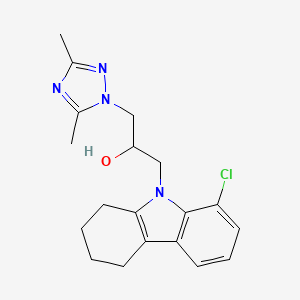
![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)
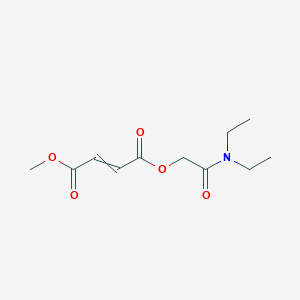
![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)
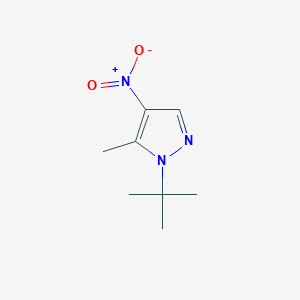
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
